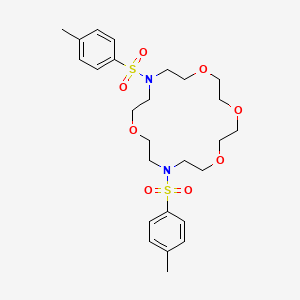
10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane is a complex organic compound characterized by its unique structure, which includes multiple ether and sulfonyl groups
Métodos De Preparación
The synthesis of 10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane typically involves the reaction of 1,4,7,13-tetraoxa-10,16-diazacyclooctadecane with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution of the sulfonyl chloride groups. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane involves its interaction with specific molecular targets and pathways. The sulfonyl groups in the compound can interact with biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane can be compared with other similar compounds, such as:
1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane: This compound lacks the sulfonyl groups and has different chemical properties and applications.
4-Methylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and has its own unique applications.
The uniqueness of this compound lies in its combination of ether and sulfonyl groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C26H38N2O8S2 |
|---|---|
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
10,16-bis-(4-methylphenyl)sulfonyl-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane |
InChI |
InChI=1S/C26H38N2O8S2/c1-23-3-7-25(8-4-23)37(29,30)27-11-15-33-16-12-28(38(31,32)26-9-5-24(2)6-10-26)14-18-35-20-22-36-21-19-34-17-13-27/h3-10H,11-22H2,1-2H3 |
Clave InChI |
OFDIIQPNRBIGAN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOCCN(CCOCCOCCOCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



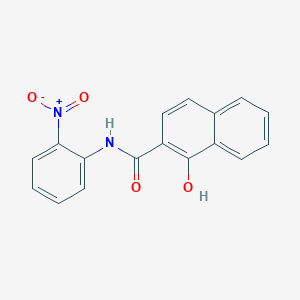
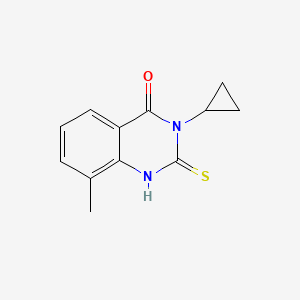
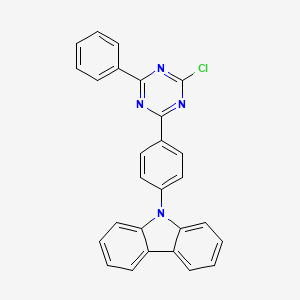
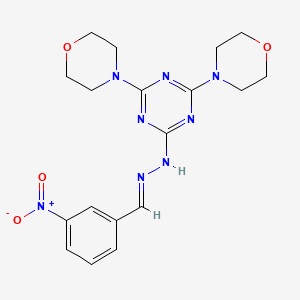
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
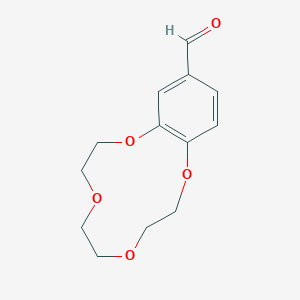
![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
-](/img/structure/B11708925.png)
![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)
![1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11708935.png)
![2-Phenylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B11708941.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11708944.png)
![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11708946.png)
